molecular formula C12H13NO3 B137315 2-Butyl-5-nitrobenzofuran CAS No. 133238-87-6

2-Butyl-5-nitrobenzofuran

Cat. No.: B137315
CAS No.: 133238-87-6
M. Wt: 219.24 g/mol
InChI Key: XGAJABPTUOLUAE-UHFFFAOYSA-N
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Description

2-Butyl-5-nitrobenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Key Intermediates in Drug Preparation

2-Butyl-5-nitrobenzofuran is a significant compound in synthesizing intermediates for various drugs. For instance, it is used in synthesizing a key intermediate for dronedarone hydrochloride, an antiarrhythmic drug. This synthesis involves transforming commercially available 4-nitrophenol into this compound, which is then used in further chemical reactions to create the desired drug compound (P. Raja Gopal et al., 2012).

Role in Organic Compound Synthesis

This compound plays a crucial role in the synthesis of various organic compounds. It is studied in polar thermal Diels–Alder reactions with different dienes, demonstrating its utility in creating families of organic compounds with heteroatom rings. This process is aided by its strong electron-acceptor group, the nitro group, which enhances its dienophilic character and is easily extruded under thermal conditions (Claudia D. Della Rosa et al., 2011).

Antimicrobial and Antioxidant Properties

Research on derivatives of this compound, such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, reveals their potential in antimicrobial and antioxidant applications. These compounds exhibit varying levels of antibacterial activity, and some demonstrate significant free radical scavenging activity, which is indicative of their antioxidant properties. Docking studies further support these biological properties (S. Rashmi et al., 2014).

Potential in Treating Hyperglycemia

5-Aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, a class of compounds derived from this compound, have shown promising results in inhibiting α-glucosidase. This inhibition is crucial for the treatment of hyperglycemia, and these compounds demonstrate significant activity in this regard. The study provides a foundation for further research in the treatment of hyperglycemia using these compounds (M. Taha et al., 2016).

Safety and Hazards

When handling 2-Butyl-5-nitrobenzofuran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Properties

IUPAC Name

2-butyl-5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAJABPTUOLUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431576
Record name 2-BUTYL-5-NITROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133238-87-6
Record name 2-Butyl-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133238-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BUTYL-5-NITROBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

23.4 g of 2-(2-formyl-4-nitro-phenoxy)hexanoic acid and 2.3 g of potassium carbonate were charged into a 200 ml reactor containing 80 g of acetic anhydride.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

300 mg of 2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol were introduced into ethanol in a 50 ml flask, and 1 ml of concentrated sulphuric acid was added. The mixture was then heated to reflux for 4 hours. After cooling, 10 ml of water were added, the ethanol was distilled off, and the mixture was extracted with dichloromethane. Washing of the organic phase with sodium bicarbonate solution, drying over sodium sulphate and removal of the solvent in vacuo resulted in 220 mg (80% of theory) of 2-(n-butyl)-5-nitrobenzofuran as yellow oil.
Name
2-(n-butyl)-5-nitro-2,3-dihydrobenzofuran-3-ol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 2-Butyl-5-nitrobenzofuran?

A: Several synthetic approaches exist for this compound. One method involves reacting 5-nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, followed by acidification and isolation of the product, 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one. This intermediate can be converted to this compound through hydrolysis, decarboxylation, and cyclization by heating in an acidic medium. [] An alternative method utilizes this compound hydrochloride as a starting material. []

Q2: How is this compound utilized in Dronedarone synthesis?

A: this compound serves as a key starting material in the multi-step synthesis of Dronedarone. One synthetic pathway involves a Friedel-Crafts acylation of this compound with anisoyl chloride, followed by demethylation, condensation with 1-chloro-3-dibutil.amino-propane, hydrogenation, and finally, reaction with methanesulfonyl chloride to yield Dronedarone. [] Another approach involves Friedel-Crafts acylation with p-chloropropoxybenzoyl chloride, reaction with dibutylamine, palladium carbon catalytic hydrogenation, mesylation, and hydrochloride formation to obtain Dronedarone hydrochloride. []

Q3: Are there any alternative approaches to synthesizing Dronedarone that involve this compound derivatives?

A: Research highlights an alternative approach to synthesizing a 2-n-butyl-5-nitrobenzofuran derivative, which acts as a key starting material for Dronedarone hydrochloride. [] This suggests ongoing efforts to optimize and explore new synthetic routes for Dronedarone using this compound derivatives.

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